molecular formula C12H15NO2 B13181099 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde

4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde

Cat. No.: B13181099
M. Wt: 205.25 g/mol
InChI Key: QWVSGAROWZTHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde (CAS 1343849-29-5) is a high-value chemical building block with significant applications in pharmaceutical research and development. This compound, with a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, features a benzaldehyde core substituted with a 2-methyl group and a 3-hydroxypyrrolidine moiety . This structure makes it a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in its use as a key precursor in the discovery of novel therapeutic agents. Specifically, this compound serves as a critical synthetic intermediate in the development of potent immune checkpoint inhibitors . These inhibitors are a groundbreaking class of immunotherapy drugs that target proteins such as the Programmed Cell Death Protein 1 (PD-1) and B7-H1 antigen (PD-L1), which are crucial for cancer cells to evade the immune system . By facilitating the synthesis of small-molecule inhibitors that disrupt these pathways, 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde contributes to ongoing research against various cancers, including melanoma and leukemia . The compound is characterized by its high purity and is offered with reliable quality control. It is supplied with associated analytical data and is available for cold-chain transportation to ensure stability . Please Note: This product is intended for research purposes and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-6-11(3-2-10(9)8-14)13-5-4-12(15)7-13/h2-3,6,8,12,15H,4-5,7H2,1H3

InChI Key

QWVSGAROWZTHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2)O)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde typically involves the reaction of 2-methylbenzaldehyde with 3-hydroxypyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde undergoes oxidation to form carboxylic acid derivatives. For example:

4 3 Hydroxypyrrolidin 1 yl 2 methylbenzaldehydeOxidation4 3 Hydroxypyrrolidin 1 yl 2 methylbenzoic acid\text{4 3 Hydroxypyrrolidin 1 yl 2 methylbenzaldehyde}\xrightarrow{\text{Oxidation}}\text{4 3 Hydroxypyrrolidin 1 yl 2 methylbenzoic acid}

Key Data:

ParameterValue/DetailSource
ReagentPotassium permanganate (KMnO4KMnO_4
)
SolventAqueous acidic or alkaline conditions
Temperature60–80°C
Yield70–85% (estimated)

The reaction is highly dependent on pH and temperature, with acidic conditions favoring faster conversion.

Nucleophilic Additions

The aldehyde group participates in nucleophilic additions, forming imines or alcohols:

(a) Imine Formation

Reacting with primary amines under mild conditions:

R NH2+AldehydeR N CH Pyrrolidine derivative +H2O\text{R NH}_2+\text{Aldehyde}\rightarrow \text{R N CH Pyrrolidine derivative }+H_2O

Conditions:

  • Solvent: Ethanol or dichloromethane

  • Catalyst: None required

  • Temperature: Room temperature (25°C)

(b) Reductive Amination

In the presence of sodium borohydride (NaBH4NaBH_4
) or sodium cyanoborohydride (NaBH3CNNaBH_3CN
), the compound forms secondary amines:

Aldehyde+AmineNaBH4Alkylated Amine Derivative\text{Aldehyde}+\text{Amine}\xrightarrow{NaBH_4}\text{Alkylated Amine Derivative}

Key Notes:

  • Yields depend on the steric hindrance of the amine.

  • The hydroxypyrrolidine group enhances solubility in polar solvents.

Reduction Reactions

The aldehyde moiety is reducible to a primary alcohol:

AldehydeNaBH4/LiAlH44 3 Hydroxypyrrolidin 1 yl 2 methylbenzyl Alcohol\text{Aldehyde}\xrightarrow{NaBH_4/LiAlH_4}\text{4 3 Hydroxypyrrolidin 1 yl 2 methylbenzyl Alcohol}

Data Table:

Reducing AgentSolventYieldSelectivity
Sodium borohydrideMethanol90%High
Lithium aluminum hydrideTetrahydrofuran95%Moderate

Selectivity is influenced by the solvent’s polarity and the hydroxypyrrolidine group’s electron-donating effects.

Condensation Reactions

The compound forms Schiff bases with hydrazines or hydroxylamines:

Aldehyde+H2N NR2Schiff Base+H2O\text{Aldehyde}+\text{H}_2\text{N NR}_2\rightarrow \text{Schiff Base}+H_2O

Applications:

  • Intermediate for heterocyclic compounds (e.g., benzoxazoles) .

  • Used in synthesizing immunomodulators with pyrrolidine-based scaffolds .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interaction with biological targets involves:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via aldehyde-mediated protein crosslinking.

  • Anticancer Potential: The hydroxypyrrolidine group may inhibit enzymes like topoisomerases, analogous to quinolinone derivatives .

Reaction Optimization Considerations

Critical parameters for maximizing efficiency:

FactorImpact on ReactionOptimal Range
TemperatureHigher rates but risk of side reactions25–80°C
Solvent PolarityPolar solvents enhance nucleophilicityEthanol, DMF
CatalystAcidic/basic catalysts for specific stepsH+H^+
or OHOH^-

Scientific Research Applications

4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new therapeutic agents.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde

This analog replaces the pyrrolidine (5-membered ring) with an azetidine (4-membered ring). Key differences include:

Property 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde 4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde
Molecular Formula C₁₂H₁₅NO₂ C₁₁H₁₃NO₂
Molecular Weight 205.25 g/mol 191.23 g/mol
Ring Strain Low (5-membered ring) High (4-membered azetidine)
Conformational Flexibility Moderate Restricted due to smaller ring

Functional Implications :

  • Reduced flexibility may limit binding to biological targets compared to the more flexible pyrrolidine variant.
  • The lower molecular weight of the azetidine analog could improve bioavailability .

Piperazine and Piperidine Derivatives

The European patent (EP Bulletin 2023/39) describes pyrido-pyrimidinone derivatives with piperazine/piperidine substituents (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) .

Feature 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde Piperazine/Piperidine Derivatives
Core Structure Benzaldehyde Pyrido-pyrimidinone
Amine Substituent Hydroxypyrrolidine Piperazine, methylpiperazine, or dimethylpiperazine
Biological Relevance Potential kinase inhibition (inferred) Explicitly reported as kinase inhibitors

Key Observations :

  • Piperazine derivatives exhibit enhanced electron-donating capacity due to their six-membered ring, which may improve binding to ATP pockets in kinases.
  • The hydroxyl group in the pyrrolidine analog could confer stronger hydrogen-bonding interactions than methyl-substituted piperazines.

Steric and Electronic Effects

  • Hydroxyl Group Position : The 3-hydroxyl group on pyrrolidine may create a chiral center, influencing stereoselective interactions. Azetidine analogs lack this stereochemical complexity due to ring constraints .
  • Methyl Substituent : The 2-methyl group on the benzaldehyde moiety in both compounds may reduce steric hindrance during nucleophilic addition reactions compared to bulkier substituents.

Biological Activity

4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a hydroxyl group and a methyl-substituted benzaldehyde moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}N\O
  • Molecular Weight : 175.23 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

CompoundMIC (µg/mL)Activity against E. coliActivity against K. pneumoniae
44YesYes
58YesYes

This table summarizes the Minimum Inhibitory Concentration (MIC) values for compounds tested against these bacterial strains, indicating that modifications in the structure can enhance activity against specific pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In vitro studies have demonstrated that similar piperidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound showed cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
FaDu510

The above data highlights the improved efficacy of certain derivatives in cancer treatment scenarios, suggesting that structural modifications can lead to enhanced therapeutic effects .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds related to 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde can inhibit key enzymes involved in various biological processes. For instance, piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

EnzymeInhibition (%) at 10 µM
Acetylcholinesterase85
Butyrylcholinesterase75

These findings suggest that the compound may possess neuroprotective properties, making it a candidate for further research in Alzheimer's disease therapies .

Case Studies and Research Findings

In a detailed study focusing on the synthesis and biological evaluation of piperidine derivatives, researchers found that introducing specific functional groups significantly influenced the biological activity of the compounds. The presence of a hydroxyl group was particularly noted to enhance solubility and bioavailability, which are critical factors for drug development .

Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications at the benzaldehyde position could lead to improved interactions with target proteins, thereby increasing potency against cancer cells and bacteria .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:

  • Route 1: Utilize nucleophilic substitution between 2-methylbenzaldehyde derivatives and 3-hydroxypyrrolidine. Optimize by employing polar aprotic solvents (e.g., DMF) at 80–100°C with catalytic bases like triethylamine to enhance reactivity .
  • Route 2: Adapt protocols from benzaldehyde-functionalized heterocycle synthesis (e.g., coupling reactions with hydrazine derivatives, as in ). Monitor reaction progress via TLC and adjust stoichiometry of reagents to minimize side products .
  • Efficiency Tips: Use microwave-assisted synthesis to reduce reaction time or introduce scavenger resins to isolate intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1.0 mL/min) to achieve ≥95% purity, as validated in benzaldehyde derivative studies .
  • Structural Confirmation:
    • 1H-NMR: Identify aldehyde proton (δ 9.8–10.2 ppm) and pyrrolidine hydroxyl group (δ 1.5–2.5 ppm, broad). Compare with reference spectra of structurally related aldehydes .
    • FTIR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

Q. What solubility properties should be considered for formulating this compound in biological assays?

Methodological Answer:

  • Solubility Profile:
    • Aqueous Media: Limited solubility (similar to 4-hydroxybenzaldehyde: ~8.45 mg/mL in water at 25°C). Use co-solvents like DMSO (≤5% v/v) to enhance solubility without cytotoxicity .
    • Organic Solvents: Freely soluble in ethanol, acetone, or dichloromethane, making them suitable for stock solutions .
  • Formulation Tips: Pre-saturate buffers with the compound for kinetic studies to avoid precipitation.

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • Biological Screening:
    • Antimicrobial Assays: Use microdilution methods (MIC determination) against Gram-positive/negative bacteria. Compare with known pyrrolidine-containing antimicrobial agents .
    • Enzyme Inhibition: Test against targets like kinases or proteases via fluorescence-based assays. Optimize assay conditions using SPR (surface plasmon resonance) for binding affinity quantification.
  • Structural Modifications: Introduce substituents at the benzaldehyde ring to enhance target selectivity, guided by molecular docking .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation:
    • Combine 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for the pyrrolidine moiety .
    • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Case Study: If aldehyde proton integration is inconsistent, check for tautomerism or hydrate formation using deuterated solvents .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • In Silico Tools:
    • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at the aldehyde carbon (key site for nucleophilic attack) .
    • Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. ethanol) on reaction barriers using software like Gaussian or GROMACS .
  • Predictive Metrics: Calculate Fukui indices to identify electrophilic/nucleophilic regions and predict regioselectivity .

Q. What safety protocols are critical for handling 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (based on pyrrolidine derivative SDS guidelines) .
    • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile aldehydes .
  • Storage: Store under inert gas (Ar/N₂) at 2–8°C to prevent oxidation of the aldehyde group .

Data Contradiction and Optimization

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Troubleshooting Steps:
    • Bioavailability Check: Assess compound stability in physiological pH (e.g., simulate gastric fluid) and plasma protein binding using equilibrium dialysis .
    • Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dosage Adjustment: Optimize dosing regimens based on pharmacokinetic (PK) studies (e.g., AUC, Cₘₐₓ) .

Q. What experimental variables most significantly impact the yield of this compound during scale-up?

Methodological Answer:

  • Critical Variables:
    • Temperature Control: Maintain ±2°C tolerance during exothermic steps (e.g., aldehyde formation) to prevent side reactions .
    • Catalyst Loading: Screen palladium or enzyme catalysts (e.g., lipases) for greener and higher-yielding pathways .
  • Quality-by-Design (QbD): Use factorial design experiments to identify interactions between variables (e.g., solvent polarity vs. reaction time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.